molecular formula C5H7Cl2NO2S B1662186 (E)-S-(1,2-Dichloroethenyl)-L-cysteine CAS No. 13419-46-0

(E)-S-(1,2-Dichloroethenyl)-L-cysteine

Cat. No. B1662186
CAS RN: 13419-46-0
M. Wt: 216.08 g/mol
InChI Key: PJIHCWJOTSJIPQ-RJRFIUFISA-N
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Description

1,2-Dichloroethene, also known as Ethylene dichloride, is a chlorinated hydrocarbon. It is used as a solvent for organic materials . L-cysteine is a semi-essential proteinogenic amino acid. The compound you mentioned seems to be a derivative of these two compounds.


Molecular Structure Analysis

1,2-Dichloroethene has a linear formula of ClCH2CH2Cl . L-cysteine, on the other hand, has a complex structure with an amino group (-NH2), a carboxyl group (-COOH), and a thiol group (-SH). The exact structure of “(E)-S-(1,2-Dichloroethenyl)-L-cysteine” would depend on how these components are connected .


Chemical Reactions Analysis

The chemical reactions involving 1,2-Dichloroethene have been studied in the context of atmospheric chemistry. It reacts with Cl atoms, OH radicals, and O3 . The reactions of L-cysteine are typically studied in the context of biochemistry, as it is involved in protein synthesis and other biological processes.


Physical And Chemical Properties Analysis

1,2-Dichloroethene is a colorless liquid with an Ether-like odor . It is not easily soluble in water, but miscible with most organic solvents . L-cysteine is a solid at room temperature and is soluble in water.

Scientific Research Applications

Biotechnological Production and Metabolic Engineering

(E)-S-(1,2-Dichloroethenyl)-L-cysteine, as a derivative of L-cysteine, is closely related to the biotechnological production and metabolic engineering of L-cysteine. Studies have shown that L-cysteine production in Escherichia coli can be significantly improved through rational metabolic engineering and a modular strategy (Liu, Fang, Wu, Li, & Ye, 2018). Additionally, the fitness of different Escherichia coli K-12 strains for L-cysteine overproduction has been investigated, emphasizing the enhancement of precursor synthetic pathways and sulfur assimilation pathways for efficient production (Liu, Wang, Hou, & Li, 2020).

Health Benefits and Nutritional Therapies

Research on L-cysteine, the base compound of (E)-S-(1,2-Dichloroethenyl)-L-cysteine, has highlighted its significant health benefits and applications in nutritional therapies. A comprehensive review of L-cysteine's use in improving human health and treating diseases has been conducted, although a consensus on its effectiveness in supplements and drugs is yet to be reached (Plaza, García-Galbis, & Martínez-Espinosa, 2018).

Functional Applications in Biological Systems

The role of cysteine in biological systems, including (E)-S-(1,2-Dichloroethenyl)-L-cysteine, is multifaceted. Studies have delved into the intrinsic reactivity of cysteine residues in proteins, highlighting their diverse biochemical functions and the potential for discovering novel biological activities (Weerapana, Wang, Simon, Richter, Khare, Dillon, Bachovchin, Mowen, Baker, & Cravatt, 2010).

Applications in Analytical Chemistry and Sensor Technology

The analytical applications of L-cysteine, which could extend to its derivatives like (E)-S-(1,2-Dichloroethenyl)-L-cysteine, are significant. A study demonstrated the use of L-cysteine in the development of sensors for detecting specific amino acids, using silver nanoparticles synthesized through a green method (Lopes, Cassas, Veiga, Silva, & Courrol, 2022).

Safety And Hazards

1,2-Dichloroethylene can irritate the skin, eyes, nose, throat, and lungs. Exposure to a high concentration can cause dizziness, lightheadedness, and unconsciousness. Repeated exposure may affect the liver and kidneys .

properties

IUPAC Name

2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHCWJOTSJIPQ-RJRFIUFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(=CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)O)N)S/C(=C\Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-S-(1,2-Dichloroethenyl)-L-cysteine

CAS RN

13419-46-0
Record name Alanine, 3-((1,2-dichlorovinyl)thio)-, (E)-L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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